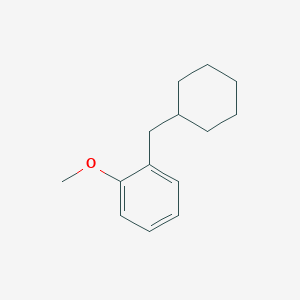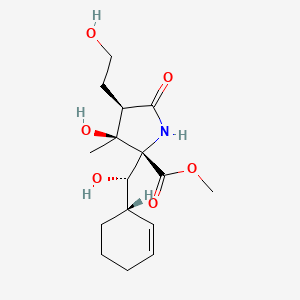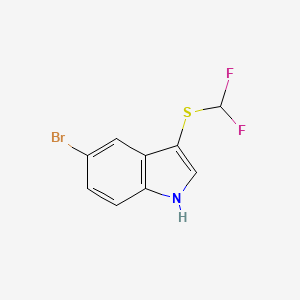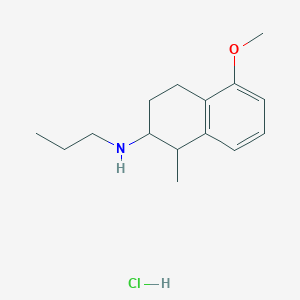
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptoethyl group.
Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group could yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions could be of particular interest.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding. Further research would be needed to explore its pharmacological properties.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups make it a versatile candidate for various applications.
Mecanismo De Acción
The mechanism by which (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- ®-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C29H29Cl2N5O3S |
|---|---|
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-[2-(3,4-dichlorophenyl)-5-pyridin-3-yl-4-(2-sulfanylethyl)pyrazol-3-yl]oxybutanamide |
InChI |
InChI=1S/C29H29Cl2N5O3S/c30-23-11-10-21(17-24(23)31)36-29(22(12-15-40)27(35-36)20-8-4-13-33-18-20)39-14-5-9-26(37)34-25(28(32)38)16-19-6-2-1-3-7-19/h1-4,6-8,10-11,13,17-18,25,40H,5,9,12,14-16H2,(H2,32,38)(H,34,37)/t25-/m0/s1 |
Clave InChI |
FCNYYOCIWGDRSS-VWLOTQADSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
